molecular formula C17H21N5O2S B1209910 N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide

N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide

Cat. No. B1209910
M. Wt: 359.4 g/mol
InChI Key: DZQARRMUCUCLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Application in Antiviral Research

N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide has been identified as a potent noncovalent inhibitor of the severe acute respiratory syndrome (SARS) main protease (3CLpro). This compound, known as ML188, demonstrates good enzyme and antiviral inhibitory activity. The utilization of a multicomponent Ugi reaction in its synthesis allows for effective exploration of structure-activity relationships within enzyme binding pockets (Jacobs et al., 2013).

Application in Cancer Research

This compound has been found to induce apoptosis in breast cancer cells by upregulating PTEN, a tumor suppressor gene. This leads to the inhibition of the Wnt/TCF signaling cascade and arrests the S phase in breast cancer cells. The compound shows potential as a cancer therapeutic due to its ability to selectively target cancer cells with minimal toxicities to corresponding normal cells (Siddharth et al., 2013).

Application in Synthesis of Antibiotics

It has been used in the synthesis of the pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics. This synthesis is achieved in a protected form and involves steps like Michael addition-cyclodehydration, demonstrating its utility in complex organic syntheses (Bagley et al., 2004).

Application in Antibacterial Agents

The compound has also been used in the synthesis of fluoronaphthyridines, which have shown significant in vitro and in vivo antibacterial activities. These compounds are promising candidates for the development of new therapeutic agents (Bouzard et al., 1992).

Application in Synthesis of Enzyme Inhibitors

It plays a role in the synthesis of various heterocyclic analogues that act as enzyme inhibitors. These compounds have shown potential in modulating activities of enzymes like cholinesterases, important for treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).

Application in Insecticidal Activity

This compound has demonstrated insecticidal activity against certain pests, indicating its potential use in pest control. The structure and bioassay results of such compounds highlight their applicability in agricultural and horticultural settings (Wang et al., 2011).

properties

Product Name

N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropylthiadiazole-4-carboxamide

InChI

InChI=1S/C17H21N5O2S/c1-17(2,3)19-15(23)14(11-6-8-18-9-7-11)22(12-4-5-12)16(24)13-10-25-21-20-13/h6-10,12,14H,4-5H2,1-3H3,(H,19,23)

InChI Key

DZQARRMUCUCLEH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C(C1=CC=NC=C1)N(C2CC2)C(=O)C3=CSN=N3

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=NC=C1)N(C2CC2)C(=O)C3=CSN=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide

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